1-Ethoxy-4-phenylbenzene
Overview
Description
1-Ethoxy-4-phenylbenzene is an organic compound with the molecular formula C14H14O It is a derivative of benzene, where an ethoxy group (C2H5O) is attached to the benzene ring at the para position relative to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-phenylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Williamson ether synthesis , where phenol is reacted with ethyl bromide in the presence of a strong base like sodium hydroxide to form the ethoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-phenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation: The ethoxy group can be oxidized to form a carbonyl compound.
Reduction: The phenyl group can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used to introduce a nitro group.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid is used.
Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Nitration: 1-Ethoxy-4-nitrophenylbenzene.
Sulfonation: 1-Ethoxy-4-sulfonylphenylbenzene.
Halogenation: 1-Ethoxy-4-halophenylbenzene.
Scientific Research Applications
1-Ethoxy-4-phenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-phenylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the ethoxy group acts as an electron-donating group, activating the benzene ring towards electrophilic attack. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Ethoxy-4-phenylbenzene can be compared with other similar compounds such as:
1-Methoxy-4-phenylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-2-phenylbenzene: The ethoxy group is in the ortho position relative to the phenyl group.
1-Ethoxy-3-phenylbenzene: The ethoxy group is in the meta position relative to the phenyl group.
Uniqueness: this compound is unique due to the specific positioning of the ethoxy and phenyl groups, which influences its chemical reactivity and potential applications. The para positioning allows for distinct electronic and steric effects compared to its ortho and meta counterparts.
Properties
IUPAC Name |
1-ethoxy-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYTXFUBAZNNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276055 | |
Record name | 4-Ethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-40-1 | |
Record name | 4-Ethoxy-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1, 4-ethoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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